molecular formula C18H16N4O B4848648 1-[2-Methyl-4-(pyridin-3-yl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone

1-[2-Methyl-4-(pyridin-3-yl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone

Cat. No.: B4848648
M. Wt: 304.3 g/mol
InChI Key: UMKAEUOYMUVOEN-UHFFFAOYSA-N
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Description

1-[2-Methyl-4-(pyridin-3-yl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a fused polycyclic system incorporating a benzimidazole core linked to a pyrimidine ring and a pyridin-3-yl substituent, a structural motif commonly associated with bioactive molecules . Compounds containing such pyrimidine and benzimidazole architectures have demonstrated a wide spectrum of pharmacological activities in scientific literature, including potential as inhibitors for various enzymes and therapeutic targets . The presence of the pyridin-3-yl group is a common pharmacophore in many drug-like molecules, which can be critical for molecular recognition and binding to biological targets . Its complex heterocyclic structure makes it a valuable intermediate for the synthesis of novel chemical entities and for probing biological mechanisms. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers are advised to conduct thorough safety assessments before handling.

Properties

IUPAC Name

1-(2-methyl-4-pyridin-3-yl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c1-11-16(12(2)23)17(13-6-5-9-19-10-13)22-15-8-4-3-7-14(15)21-18(22)20-11/h3-10,17H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKAEUOYMUVOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CN=CC=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-Methyl-4-(pyridin-3-yl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Construction of the Pyrimido[1,2-a]benzimidazole Core: This step involves the cyclization of appropriate precursors, such as o-phenylenediamine and pyrimidine derivatives, under acidic or basic conditions.

    Attachment of the Ethanone Group:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Key Structural Features and Reactivity Hotspots

The compound’s reactivity is governed by:

  • Ethanone group : Prone to nucleophilic substitutions, condensations, and enaminone formation.

  • Pyridine ring : Participates in π-stacking, coordination chemistry, and electrophilic substitutions.

  • Dihydropyrimido-benzimidazole core : Stabilizes charge transfer and facilitates cyclization reactions.

Alkylation and Functionalization of the Ethanone Group

The ethanone substituent undergoes alkylation and alcoholysis to yield derivatives with modified electronic properties:

Reaction TypeReagents/ConditionsProductYieldSource
Methylation Methyl iodide, NaOMe, reflux in MeOHS-Methylated derivative85%
Alcoholysis NaOMe, MeOH, 60°CMethoxy-substituted analog78%

These modifications enhance solubility and alter binding affinities for biological targets.

Enaminone Formation and Cycloadditions

The ethanone reacts with dimethylformamide-dimethylacetal (DMF-DMA) to form an enaminone intermediate, enabling further heterocyclic syntheses:

Mechanism :

  • Enaminone synthesis :

    Ethanone+DMF-DMAXylene, 120°CEnaminone intermediate\text{Ethanone} + \text{DMF-DMA} \xrightarrow{\text{Xylene, 120°C}} \text{Enaminone intermediate}
  • Cyclization with aminopyrazoles :

    Enaminone+AminopyrazoleReflux, AcOHPyrazolo[1,5-a]pyrimidine\text{Enaminone} + \text{Aminopyrazole} \xrightarrow{\text{Reflux, AcOH}} \text{Pyrazolo[1,5-a]pyrimidine}
SubstrateProductConditionsYieldSource
5-Amino-3-methylpyrazolePyrazolo[1,5-a]pyrimidine derivativeAcOH, 12 h reflux72%

This strategy diversifies the compound’s scaffold for structure-activity relationship studies .

Condensation with Hydrazines and Amines

The ethanone group reacts with hydrazines to form hydrazones, which cyclize into fused heterocycles:

Example Reaction :

Ethanone+HydrazineEtOH, Δ3-Methyl-2-(2H-pyrazol-3-yl)thiazolo[3,2-a]benzimidazole\text{Ethanone} + \text{Hydrazine} \xrightarrow{\text{EtOH, Δ}} 3\text{-Methyl-2-(2H-pyrazol-3-yl)thiazolo[3,2-a]benzimidazole}

ReagentProductKey ApplicationSource
Hydrazine hydratePyrazole-fused derivativeAnticancer agents
HydroxylamineIsoxazole-fused analogAntimicrobial scaffolds

Acetylation and Esterification

The ethanone undergoes acetylation under anhydrous conditions:

Reaction :

Ethanone+Ac2O180°C, sealed tube1,3-Diacetyl-2-benzimidazolone\text{Ethanone} + \text{Ac}_2\text{O} \xrightarrow{\text{180°C, sealed tube}} 1,3\text{-Diacetyl-2-benzimidazolone}

ConditionsProductYieldSource
Acetic anhydride, ΔAcetylated derivative68%

Acetylated derivatives show improved metabolic stability in pharmacokinetic studies .

Mechanistic Insights

  • Microwave-assisted synthesis (e.g., Maghnite-H+ catalysis) reduces reaction times to 1 hour vs. 24 hours under conventional heating .

  • Ultrasound irradiation enhances yields (85–89%) by promoting cavitation-driven molecular collisions .

  • Regioselectivity in cyclizations is controlled by steric effects of the pyridin-3-yl substituent .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-[2-Methyl-4-(pyridin-3-yl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone exhibit anticancer properties. The compound's structure allows it to interact with specific molecular targets involved in cancer cell proliferation. For instance, studies have shown that derivatives of this compound can inhibit tumor growth in various cancer models by inducing apoptosis in cancer cells.

Antimicrobial Properties

The compound has also been studied for its potential antimicrobial activities. Preliminary investigations suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics. The mechanism likely involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant cytotoxicity against breast cancer cell lines. The research highlighted the compound's ability to induce cell cycle arrest at the G2/M phase, leading to increased apoptosis rates compared to control groups.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) comparable to existing antibiotics, suggesting potential as a new class of antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-[2-Methyl-4-(pyridin-3-yl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Ethyl 2-methyl-4-(4-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate (CAS 727405-62-1)
  • Molecular Formula : C₁₉H₁₈N₄O₂
  • MW : 334.38
  • Key Differences :
    • Substituents : 4-pyridinyl (vs. 3-pyridinyl in the target compound) and an ester group (carboxylate) at position 3.
    • Impact : The ester group increases molecular weight and may enhance lipophilicity, while the 4-pyridinyl orientation alters π-π stacking interactions in biological targets .
1-(4-Methylpyrimido[1,2-a]benzimidazol-3-yl)ethanone (CAS 890088-16-1)
  • Molecular Formula : C₁₃H₁₁N₃O
  • MW : 225.25
  • Key Differences :
    • Lacks the pyridinyl group, replaced by a methyl group at position 4.
    • Impact : Reduced aromaticity and molecular weight may decrease binding affinity to receptors requiring pyridine-mediated interactions .
1-(2-Methylimidazo[1,2-a]pyridin-3-yl)ethanone (CAS 29096-60-4)
  • Molecular Formula : C₁₀H₁₀N₂O
  • MW : 174.2
  • Key Differences :
    • Replaces the dihydropyrimido-benzimidazole core with an imidazo-pyridine system.
    • Impact : Simplified structure may improve metabolic stability but reduce pharmacological diversity .

Substituent Effects on Bioactivity

Compound Substituent at Position 4 Position 3 Group Notable Bioactivity
Target Compound (CAS 941012-56-2) Pyridin-3-yl Ethanone Potential enzyme inhibition (inferred from class activity)
Ethyl Ester (CAS 727405-62-1) Pyridin-4-yl Carboxylate Improved lipophilicity for membrane penetration
Hydroxy Derivative (CAS 1306739-29-6) Hydroxy Ethanone Enhanced hydrophilicity for aqueous solubility
VK-510 (from ) Complex bipyridinyl Carboxamide High molecular weight (MW 672) suggests potential for targeted binding

Molecular Properties and Pharmacokinetics

Compound Molecular Weight logP (Predicted) Solubility
Target Compound 304.3 ~2.5 Moderate in DMSO
Hydroxy Derivative (CAS 1306739-29-6) 229.24 ~1.8 High in aqueous buffers
1-(2-Methylimidazo[1,2-a]pyridin-3-yl)ethanone 174.2 ~1.2 High in polar solvents

Biological Activity

1-[2-Methyl-4-(pyridin-3-yl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone is a heterocyclic compound notable for its complex structure, which includes a benzimidazole core fused with pyrimidine and pyridine moieties. This structural diversity contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Synthesis

The synthesis of this compound typically involves cyclocondensation reactions. For instance, it can be synthesized from 2-(1,2-dihydro-2-oxo-1-phenyl-5-(pyridin-2-yl)pyridin-3-yl) benzaldehyde and N-(substituted phenyl)-3-oxobutanamide under acid-catalyzed conditions. Characterization of the compound is often performed using techniques such as mass spectrometry, IR spectroscopy, and NMR spectroscopy to confirm its structure and purity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions may involve the inhibition or activation of enzymes or receptors, leading to various pharmacological effects. The exact mechanisms are still under investigation but suggest potential applications in cancer therapy and other therapeutic areas.

Biological Activities

The compound has been evaluated for several biological activities:

Anticancer Activity

Research indicates that derivatives of compounds similar to this compound exhibit anticancer properties by acting as inhibitors of key enzymes involved in cancer cell proliferation. For example, some studies have highlighted its potential as an inhibitor of Aurora-A kinase, a target in cancer therapy .

Antimicrobial Properties

The compound's structural features suggest possible antimicrobial activity. Benzimidazole derivatives have historically shown effectiveness against various pathogens, including bacteria and fungi. The presence of the pyridine ring could enhance these effects due to its electron-withdrawing properties .

Other Pharmacological Effects

Additionally, there is emerging evidence that compounds in this class may possess antiviral properties. Some studies have indicated that related structures can inhibit viral replication through interference with viral enzymes .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

StudyFindings
Akpa et al. (2016)Reported on the broad spectrum of biological activities exhibited by benzimidazole derivatives, including anti-HIV effects .
Amari et al. (2002)Discussed the pharmacological significance of benzimidazole-containing compounds in various therapeutic applications .
O'Neil et al. (2001)Highlighted the importance of structural modifications in enhancing the biological activities of pyrimidine derivatives .

Q & A

Q. What are the established synthetic routes for 1-[2-Methyl-4-(pyridin-3-yl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone?

A one-pot multicomponent reaction is the primary method, involving heterocyclic ketene aminals and aromatic aldehydes. For example, reacting 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole with malononitrile and aldehydes under reflux conditions yields the target compound. Precipitation from the reaction medium simplifies purification .

Q. What spectroscopic methods are recommended for characterizing this compound?

Key methods include:

  • IR spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹).
  • NMR (¹H/¹³C) : Resolves aromatic protons (δ 7.0–8.5 ppm) and methyl/ethyl groups (δ 1.2–2.5 ppm).
  • TOF-MS : Confirms molecular weight (304.3 g/mol) and fragmentation patterns .

Q. How does the compound’s fused heterocyclic structure influence its reactivity?

The pyridin-3-yl and benzimidazole moieties enhance π-π stacking and hydrogen-bonding interactions. The ethanone group at position 3 acts as an electrophilic site for nucleophilic substitutions, enabling derivatization (e.g., enamine formation) .

Q. What safety precautions are necessary when handling this compound?

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of dust.
  • Store in sealed containers away from ignition sources, as decomposition may release toxic gases (e.g., CO, NOₓ) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multicomponent syntheses?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalyst screening : Acidic or basic catalysts (e.g., ammonium acetate) accelerate cyclization.
  • Temperature control : Reflux (~100–120°C) balances reaction rate and byproduct suppression.
    Monitor reaction progress via TLC and adjust stoichiometry to minimize side products .

Q. What strategies resolve contradictions in spectroscopic data interpretation?

  • Comparative analysis : Cross-reference NMR/IR data with structurally similar compounds (e.g., pyrido[1,2-a]benzimidazoles) .
  • High-resolution MS : Use TOF-MS to distinguish between isobaric species and confirm molecular formulas .
  • X-ray crystallography : Resolve ambiguities in regiochemistry or tautomerism if single crystals are obtainable .

Q. How do solvent polarity and temperature affect the compound’s stability?

  • Polar solvents (e.g., water) : May hydrolyze the ethanone group under acidic/basic conditions.
  • Elevated temperatures (>150°C) : Risk of ring-opening or decomposition.
    Conduct accelerated stability studies (40–80°C, 75% RH) to predict degradation pathways and optimize storage conditions .

Q. What computational methods predict electronic properties relevant to its reactivity?

  • DFT calculations : Model HOMO/LUMO energies to identify nucleophilic/electrophilic sites.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using the pyridinyl group as a binding motif.
    Validate predictions with experimental data (e.g., kinetic studies) .

Q. Methodological Notes

  • Synthesis optimization : Prioritize one-pot methods to reduce purification steps .
  • Data validation : Use pharmacopeial guidelines (e.g., pH-adjusted assays) for purity testing .
  • Safety protocols : Align with OSHA standards for handling hazardous intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-Methyl-4-(pyridin-3-yl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone
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1-[2-Methyl-4-(pyridin-3-yl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.